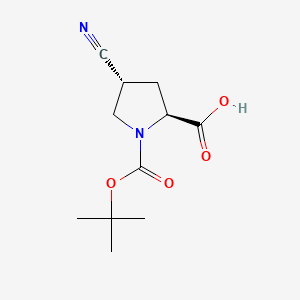

(2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid

Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the nitrogen and a cyano (-CN) substituent at the 4-position of the pyrrolidine ring. The (2S,4R) stereochemistry is critical for its applications in asymmetric synthesis, particularly in pharmaceuticals and PROTAC (Proteolysis-Targeting Chimera) development . The Boc group enhances solubility and stability during synthetic procedures, while the electron-withdrawing cyano group influences reactivity and downstream functionalization .

Properties

IUPAC Name |

(2S,4R)-4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4,6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVXQYMYEMUMKK-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590519 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-cyano-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273221-94-6 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-cyano-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273221-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-cyano-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

The synthesis often begins with commercially available or easily synthesized intermediates such as proline derivatives. For instance:

Functionalization at the 4-Position

To introduce the cyano group at the 4-position:

- Substitution with Cyanide :

- The tosyloxy group is replaced by a cyano group using a cyanide source such as sodium cyanide or potassium cyanide under mild conditions.

- Reaction conditions: Solvent choice (e.g., DMF or DMSO) and temperature control are critical to avoid side reactions.

Final Deprotection and Purification

The Boc-protected nitrile derivative undergoes deprotection and purification:

- The Boc group can be removed using trifluoroacetic acid (TFA) under acidic conditions if necessary.

- The product is purified via recrystallization or column chromatography to achieve high purity.

Reaction Conditions and Optimization

Key Parameters

- Temperature : Most steps require precise temperature control, e.g., -78°C for intermediate reactions involving sensitive reagents.

- Solvent Choice : Common solvents include tetrahydrofuran (THF), methanol, and dichloromethane, depending on the reaction phase.

- Catalysts/Bases : Lithium hydroxide or triethylamine are frequently used to neutralize acidic by-products or activate reagents.

Yields

Typical yields for each step range from moderate to high:

- Boc protection: ~90% yield.

- Cyanide substitution: Yields depend on reaction time and cyanide source but are usually above 75%.

Data Table: Summary of Reaction Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Boc2O, triethylamine, methanol | ~90% | Protects amine functionality |

| Tosyloxy Intermediate | Tosyl chloride, lithium hydroxide, methanol | ~85% | Introduces leaving group |

| Cyanide Substitution | Sodium cyanide, DMF | >75% | Adds cyano functionality |

| Final Purification | Column chromatography/recrystallization | High | Ensures high-purity product |

Advantages of Current Methods

The described preparation methods offer several benefits:

- High Selectivity : Use of protecting groups ensures selective functionalization.

- Scalability : Reactions can be scaled up due to mild conditions.

- Cost Efficiency : Common reagents like sodium cyanide and Boc2O reduce costs.

Challenges and Considerations

Despite its advantages, there are challenges in synthesizing this compound:

- Handling toxic reagents like cyanides requires strict safety protocols.

- Maintaining stereochemical integrity throughout the synthesis is crucial for obtaining the desired (2S,4R) configuration.

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The cyanopyrrolidine moiety can be reduced to form amine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogenation catalysts.

Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.

Major Products Formed:

Oxidation: Oxidized carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Deprotected amine compounds.

Scientific Research Applications

Chemistry: In organic synthesis, (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid serves as a valuable intermediate for the preparation of various chiral compounds. Its stereochemistry is essential for the synthesis of enantiomerically pure products .

Biology and Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of enzyme inhibitors and receptor modulators. Its chiral nature allows for the selective interaction with biological targets, making it a crucial component in drug discovery .

Industry: In the industrial sector, this compound is employed in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable building block for various applications .

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the active amine, which can then participate in binding or catalytic processes. The cyanopyrrolidine moiety may interact with active sites of enzymes, inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Substituent Diversity at the 4-Position

Key Observations :

Stereochemical Variations

Key Observations :

- Stereochemistry dictates biological activity. For example, (2S,4R) vs. (2S,4S) cyanopyrrolidines may exhibit divergent binding affinities .

- The (2R,4S)-4-phenyl derivative has higher molecular weight (291.34 g/mol) compared to the cyano analog (240.26 g/mol), impacting pharmacokinetics .

Key Observations :

- The cyano derivative’s synthetic route avoids hazardous alkylation agents (e.g., propargyl bromide) used in alkyne analogs .

- Safety data for the cyano compound is lacking, but similar Boc-protected pyrrolidines exhibit moderate toxicity (e.g., H302, H315) .

Biological Activity

(2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid, commonly referred to as Boc-cyanopyrrolidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 240.26 g/mol

- CAS Number : 273221-94-6

- Structural Characteristics : The compound features a pyrrolidine ring with a cyanide group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

The biological activity of Boc-cyanopyrrolidine is linked to its ability to interact with various biological targets. It has been shown to act as an inhibitor of certain enzymes and receptors involved in metabolic pathways.

- Enzyme Inhibition : Research indicates that Boc-cyanopyrrolidine can inhibit enzymes such as serine proteases and cysteine proteases, which play crucial roles in various physiological processes, including inflammation and apoptosis .

- Receptor Modulation : The compound has also been investigated for its effects on G-protein coupled receptors (GPCRs), which are pivotal in signal transduction and cellular communication .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of Boc-cyanopyrrolidine:

- Anticancer Activity : In vitro studies demonstrated that Boc-cyanopyrrolidine exhibits cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

- Neuroprotective Effects : Preliminary research indicates that the compound may have neuroprotective properties, particularly in models of neurodegenerative diseases. This activity is hypothesized to be due to its ability to modulate oxidative stress pathways .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of Boc-cyanopyrrolidine on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The mechanism was attributed to apoptosis induction via the mitochondrial pathway .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 15 | 30 |

Case Study 2: Neuroprotection

In a neurodegenerative model using SH-SY5Y neuroblastoma cells exposed to oxidative stress, Boc-cyanopyrrolidine demonstrated protective effects. Cells treated with the compound showed lower levels of reactive oxygen species (ROS) compared to untreated controls, indicating its potential as a neuroprotective agent .

| Treatment | ROS Levels (Relative Fluorescence Units) |

|---|---|

| Control | 1000 |

| Boc-Cyanopyrrolidine (10 µM) | 600 |

| Boc-Cyanopyrrolidine (20 µM) | 300 |

Q & A

What are the key synthetic strategies for preparing (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid?

Answer:

The compound is typically synthesized via multistep routes involving:

- Hydroxyl Group Protection : Starting from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivatives, the hydroxyl group is protected using tert-butyl dimethyl silyl (TBS) ether to prevent unwanted side reactions during subsequent steps .

- Carboxylic Acid Reduction and Oxidation : The carboxylic acid is reduced to a primary alcohol (e.g., using LiAlH₄), followed by oxidation to an aldehyde intermediate using Dess–Martin periodinane (DMP) for reductive amination or further functionalization .

- Cyanide Introduction : The 4-position cyanide group is introduced via nucleophilic substitution or nitrile transfer reactions, often requiring careful control of stereochemistry to retain the (2S,4R) configuration .

How can the stereochemical integrity of the (2S,4R) configuration be validated during synthesis?

Answer:

- X-ray Crystallography : Absolute configuration is confirmed using single-crystal X-ray diffraction. For example, derivatives like (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid have been structurally resolved, revealing envelope conformations of the pyrrolidine ring and dihedral angles critical for stereochemical assignment .

- Chiral HPLC/LC-MS : Enantiomeric purity is assessed using chiral stationary phases, with comparisons to known standards. Optical purity ≥98% ee is achievable with optimized chromatographic conditions .

What methodologies are effective for resolving diastereomeric byproducts during synthesis?

Answer:

- Chromatographic Separation : Diastereomers are separated using reverse-phase or normal-phase HPLC. For instance, silica gel column chromatography with gradients of ethyl acetate/hexanes (10–40%) has been employed for intermediates like tert-butyl (2S,4R)-4-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate .

- Crystallization-Driven Resolution : Selective crystallization from methanol or acetonitrile can isolate the desired stereoisomer, as demonstrated in the purification of eribaxaban intermediates .

How can reaction conditions be optimized to minimize racemization at the 2S position?

Answer:

- Low-Temperature Protocols : Reactions involving nucleophilic substitutions (e.g., cyanide introduction) are performed at ≤0°C to reduce thermal racemization .

- Protecting Group Strategy : The tert-butoxycarbonyl (Boc) group at the 1-position stabilizes the pyrrolidine ring and minimizes acid/base-induced epimerization during deprotection steps .

What role does this compound play in dual-target ligand design for neurological therapeutics?

Answer:

- Scaffold for Dopamine D3R/μ-Opioid Receptor Ligands : The pyrrolidine core serves as a conformationally restricted scaffold. Modifications at the 4-position (e.g., cyanide, fluorobenzyl) enhance binding affinity and selectivity. For example, reductive amination of aldehyde intermediates derived from this compound has yielded ligands with reduced addictive liability in preclinical models .

- Physicochemical Property Tuning : The Boc group improves solubility in organic solvents (e.g., THF, DCM), facilitating coupling reactions in multistep syntheses .

What analytical techniques are critical for characterizing intermediates and final products?

Answer:

- Neutralization Titration : Purity assessment (≥96%) via acid-base titration .

- GC/HPLC-Purity Profiling : GC with flame ionization detection (FID) or HPLC-UV (λ = 210–254 nm) ensures intermediate purity .

- NMR for Stereochemical Confirmation : H and C NMR (e.g., in CDCl₃ or DMSO-d₆) identify chemical shifts indicative of the Boc group (δ ~1.4 ppm) and cyanide (δ ~120 ppm) .

How can scalability challenges in large-scale synthesis be addressed?

Answer:

- Flow Chemistry : Continuous flow systems improve yield in oxidation steps (e.g., DMP-mediated aldehyde formation) by enhancing mixing and heat transfer .

- Green Solvent Substitution : Replacement of THF with cyclopentyl methyl ether (CPME) in silylation steps reduces environmental impact while maintaining reaction efficiency .

What safety precautions are essential when handling this compound?

Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) and respiratory toxicity (H335). Work under fume hoods with adequate ventilation .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal. Contaminated solvents (e.g., DCM) require incineration or licensed waste management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.